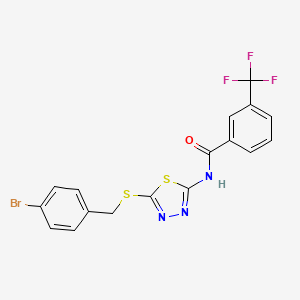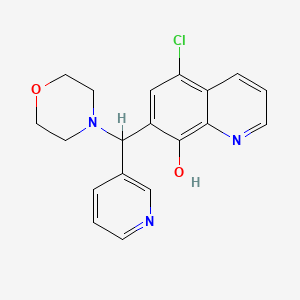
Clorhidrato de 3-ciclobutil-5-metil-1H-1,2,4-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64328 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride, has been a topic of interest in recent years . The procedure is based on the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines .Molecular Structure Analysis
The InChI code for 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is1S/C7H11N3.ClH/c1-5-8-7(10-9-5)6-3-2-4-6;/h6H,2-4H2,1H3,(H,8,9,10);1H . Physical And Chemical Properties Analysis
3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is a powder with a molecular weight of 173.65 . It is stored at room temperature .Aplicaciones Científicas De Investigación
- Ribavirina, un fármaco antiviral bien conocido, contiene un derivado de 1,2,4-triazol-3-carboxamida. Los investigadores han explorado las propiedades antivirales de compuestos similares, incluido el clorhidrato de 3-ciclobutil-5-metil-1H-1,2,4-triazol, contra virus de ARN y ADN .
- El this compound puede servir como precursor para la síntesis de análogos de nucleósidos. Por ejemplo, juega un papel en la preparación de Ribavirina, que se utiliza para tratar infecciones virales, incluida la hepatitis C y el virus respiratorio sincitial (RSV) .
- Los derivados de triazol han mostrado eficacia contra la enfermedad de Chagas (también conocida como enfermedad del sueño). Investigue si el this compound exhibe una actividad similar .
- Los compuestos que contienen triazol se han explorado como plaguicidas potenciales debido a sus propiedades antifúngicas e insecticidas. Investigue si el this compound exhibe actividad pesticida .
Actividad Antiviral
Análogos de Nucleósidos
Tratamiento de la Enfermedad de Chagas
Desarrollo de Plaguicidas
Mecanismo De Acción
Safety and Hazards
This compound is not intended for human or veterinary use and is for research use only. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Análisis Bioquímico
Cellular Effects
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-cyclobutyl-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-8-7(10-9-5)6-3-2-4-6;/h6H,2-4H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEWUHRAFSGOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2566695.png)


![2-Methoxyethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2566699.png)
![N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2566701.png)
![dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate](/img/structure/B2566702.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2566704.png)
![6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2566705.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566707.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2566712.png)